N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Overview
Description
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide is a useful research compound. Its molecular formula is C16H13FN2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide is currently unknown. It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Given the compound’s structure, it may potentially influence a variety of pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
Biological Activity
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine-3-carboxamide, also known by its CAS number 320423-81-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
The molecular formula of this compound is C16H13FN2O4S, with a molecular weight of 348.35 g/mol. Its structure includes a benzothiazine core, which is known for various pharmacological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine derivatives exhibit notable anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM .
Table 1: Cytotoxicity of Related Compounds
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 27.3 |
Compound B | HCT-116 | 6.2 |
N-(4-fluorophenyl)-4-hydroxy... | TBD | TBD |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Studies have shown that benzothiazine derivatives can exhibit antibacterial and antifungal properties. For example, certain derivatives were screened against Mycobacterium tuberculosis and showed varying levels of inhibition compared to standard drugs like rifampicin .
Table 2: Antimicrobial Activity of Benzothiazine Derivatives
Compound | Target Organism | Inhibition (%) |
---|---|---|
Compound C | M. tuberculosis | 87 |
Compound D | Staphylococcus aureus | TBD |
The biological activity of N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ6,1-benzothiazine derivatives may be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit metabolic enzymes crucial for cancer cell proliferation and survival.
- Cell Cycle Disruption : The compounds may induce apoptosis in cancer cells by disrupting the cell cycle at various checkpoints.
- Antioxidant Activity : Certain derivatives have shown antioxidant properties that could contribute to their protective effects against oxidative stress in cells .
Case Studies
A notable case study involved the synthesis and evaluation of several benzothiazine derivatives for their anticancer activity. Among them, one derivative exhibited a significant reduction in cell viability in vitro when tested against multiple cancer cell lines . This highlights the potential of this class of compounds as therapeutic agents.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c1-19-13-5-3-2-4-12(13)14(20)15(24(19,22)23)16(21)18-11-8-6-10(17)7-9-11/h2-9,20H,1H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCYNNDPUDYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=O)NC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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